

# Independent Validation of Sebetralstat: A Comparative Guide for HAE On-Demand Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sebetralstat |           |
| Cat. No.:            | B15073893    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Sebetralstat**, an oral on-demand treatment for Hereditary Angioedema (HAE), with other available therapies. The information is based on published research findings, primarily from the Phase 3 KONFIDENT and KONFIDENT-S clinical trials, alongside data from studies of other approved HAE treatments.

### **Executive Summary**

Sebetralstat, an oral plasma kallikrein inhibitor, has demonstrated statistically significant and clinically meaningful efficacy in the on-demand treatment of HAE attacks in the pivotal Phase 3 KONFIDENT trial.[1][2][3][4] It offers a novel, non-invasive treatment option for a condition where current on-demand therapies require parenteral administration.[5] This guide presents a comparative analysis of Sebetralstat against placebo and provides available data on other on-demand HAE treatments, including lcatibant, Ecallantide, recombinant human C1 esterase inhibitor (rhC1INH), and plasma-derived C1-inhibitor. While direct head-to-head trial data is limited, this guide aims to provide a comprehensive overview based on existing clinical evidence. An indirect treatment comparison has suggested no significant differences in the time to beginning of symptom relief between oral sebetralstat and intravenous recombinant C1-inhibitor.

#### **Mechanism of Action: Sebetralstat**



**Sebetralstat** is a competitive and reversible inhibitor of plasma kallikrein (PKa). By inhibiting PKa, **Sebetralstat** blocks the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator that increases vascular permeability and mediates the swelling characteristic of HAE attacks. Furthermore, it disrupts the positive feedback loop in the kallikrein-kinin system, thereby reducing the generation of additional PKa and Factor XIIa.



Click to download full resolution via product page

Sebetralstat's Mechanism of Action in HAE.

# Comparative Efficacy of Sebetralstat: The KONFIDENT Trial

The KONFIDENT trial was a Phase 3, randomized, double-blind, placebo-controlled, crossover study that evaluated the efficacy and safety of **sebetralstat** (300 mg and 600 mg) for the ondemand treatment of HAE attacks in adults and adolescents.

Table 1: Key Efficacy Endpoints from the KONFIDENT Phase 3 Trial



| Endpoint                                            | Sebetralstat 300<br>mg | Sebetralstat 600<br>mg | Placebo |
|-----------------------------------------------------|------------------------|------------------------|---------|
| Median Time to Beginning of Symptom Relief (hours)  | 1.61                   | 1.79                   | 6.72    |
| Median Time to Reduction in Attack Severity (hours) | -                      | -                      | >12     |
| Median Time to Complete Attack Resolution (hours)   | -                      | -                      | >24     |

Data presented as median values. A direct statistical comparison for all endpoints across all studies is not available.

## **Comparison with Other On-Demand HAE Therapies**

The following tables summarize available efficacy and safety data for other approved ondemand HAE treatments. It is important to note that these data are from different clinical trials with potentially different designs, patient populations, and endpoint definitions, and therefore, direct comparisons should be made with caution.

Table 2: Efficacy of Other On-Demand HAE Therapies from Clinical Trials



| Treatment                | Mechanism of Action                  | Key Efficacy Finding<br>(Median Time to Symptom<br>Relief)             |
|--------------------------|--------------------------------------|------------------------------------------------------------------------|
| Icatibant                | Bradykinin B2 Receptor<br>Antagonist | ~2.0 - 8.0 hours for clinically significant relief in FAST-3 trial     |
| Ecallantide              | Plasma Kallikrein Inhibitor          | Significant symptom improvement at 4 hours vs. placebo in EDEMA trials |
| Recombinant Human C1-INH | C1 Esterase Inhibitor                | ~1.0 - 1.8 hours for peripheral attacks in a pooled analysis           |
| Plasma-Derived C1-INH    | C1 Esterase Inhibitor                | Symptom relief often within 30 minutes to 1 hour                       |

Table 3: Safety Profile Comparison

| Treatment                | Common Adverse Events                                                                                               |
|--------------------------|---------------------------------------------------------------------------------------------------------------------|
| Sebetralstat             | Treatment-related adverse event rates were similar to placebo (2.3% for 300mg, 2.2% for 600mg vs 4.8% for placebo). |
| Icatibant                | Injection-site reactions are common.                                                                                |
| Ecallantide              | Potential for hypersensitivity reactions.                                                                           |
| Recombinant Human C1-INH | Generally well-tolerated.                                                                                           |
| Plasma-Derived C1-INH    | Generally well-tolerated; carries a theoretical risk associated with plasma-derived products.                       |

# **Experimental Protocols: KONFIDENT Trial Workflow**

While detailed, step-by-step experimental protocols are extensive and typically found in supplementary materials of publications, the general workflow of the KONFIDENT trial provides insight into the study's design.





Click to download full resolution via product page

Simplified workflow of the KONFIDENT crossover trial.



#### KONFIDENT Trial Design Overview:

- Study Design: A multinational, randomized, double-blind, placebo-controlled, three-way crossover Phase 3 trial.
- Participants: 136 adult and adolescent patients with HAE.
- Intervention: Each patient treated three separate HAE attacks, one with sebetralstat 300 mg, one with sebetralstat 600 mg, and one with placebo, in a randomized order.
- Primary Endpoint: Time to the beginning of symptom relief.
- Key Secondary Endpoints: Time to a reduction in attack severity and time to complete attack resolution.

#### Conclusion

**Sebetralstat** represents a significant advancement in the on-demand treatment of HAE, offering the first oral therapeutic option with a favorable efficacy and safety profile as demonstrated in the KONFIDENT trial. While direct comparative data against other active treatments are limited, the available evidence suggests that **Sebetralstat** provides rapid symptom relief. The oral route of administration may also offer a less burdensome and more convenient treatment option for patients compared to injectable therapies. Further real-world evidence and potential future comparative studies will continue to define its place in the HAE treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Ecallantide for treatment of acute hereditary angioedema attacks: analysis of efficacy by patient characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. SUMMARY OF EVIDENCE Icatibant for Patients with Type III Hereditary Angioedema: A Review of Clinical Effectiveness and Harms NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety and efficacy of icatibant self-administration for acute hereditary angioedema PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hereditary Angioedema (HAE) Treatment & Management [discoverhae.com]
- 5. Goals of HAE treatment and available treatment options | CSL Hub [rethinkhae.eu]
- To cite this document: BenchChem. [Independent Validation of Sebetralstat: A Comparative Guide for HAE On-Demand Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073893#independent-validation-of-published-research-findings-on-sebetralstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com